

Lipophilicity and cell permeability of Isopropyl 1H-indole-3-propionate

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Compound of Interest

Compound Name: *Isopropyl 1H-indole-3-propionate*

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An In-Depth Technical Guide on the Lipophilicity and Cell Permeability of **Isopropyl 1H-indole-3-propionate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted lipophilicity and cell permeability of **Isopropyl 1H-indole-3-propionate**. Due to a lack of direct experimental data for this specific compound, this guide leverages data from its parent compound, Indole-3-propionic acid (IPA), and established principles of medicinal chemistry to infer its properties. Detailed experimental protocols for determining these key physicochemical characteristics are also provided.

Introduction to Isopropyl 1H-indole-3-propionate

Isopropyl 1H-indole-3-propionate is an ester derivative of Indole-3-propionic acid (IPA). IPA is a metabolite of tryptophan produced by the gut microbiota and is known for its neuroprotective and antioxidant properties[1][2]. In drug development, converting a carboxylic acid like IPA into an ester is a common strategy to enhance its drug-like properties, particularly its ability to cross cell membranes. This guide will explore the theoretical and practical aspects of this chemical modification on lipophilicity and cell permeability.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

Lipophilicity of Indole-3-propionic Acid (IPA)

Indole-3-propionic acid is a carboxylic acid and thus its lipophilicity is pH-dependent. While specific experimental LogP values for IPA are not abundant in the retrieved literature, its structure, containing a polar carboxylic acid group, suggests moderate lipophilicity.

Predicted Lipophilicity of Isopropyl 1H-indole-3-propionate

The esterification of IPA to form **Isopropyl 1H-indole-3-propionate** involves replacing the acidic proton of the carboxylic acid with an isopropyl group. This modification is expected to significantly increase lipophilicity due to two main factors:

- **Neutralization of Charge:** The acidic carboxylic acid group is converted into a neutral ester, reducing its polarity and increasing its ability to partition into a nonpolar solvent like octanol.
- **Addition of a Hydrophobic Moiety:** The isopropyl group adds a nonpolar, aliphatic character to the molecule, further enhancing its lipophilicity.

Data Presentation: Lipophilicity

Compound	Structure	Functional Group	Predicted LogP	Rationale for Prediction
Indole-3-propionic acid (IPA)	Carboxylic Acid	Moderately Lipophilic		Presence of a polar, ionizable carboxylic acid group.
Isopropyl 1H-indole-3-propionate	Isopropyl Ester	Highly Lipophilic		Esterification neutralizes the charge and adds a hydrophobic isopropyl group.

Cell Permeability: The Gateway to Oral Bioavailability

Cell permeability is the ability of a compound to pass through a lipid cell membrane. For orally administered drugs, this is a crucial factor for absorption from the gastrointestinal tract into the bloodstream.

Cell Permeability of Indole-3-propionic Acid (IPA)

Studies have shown that IPA can influence the intestinal barrier^[3]. However, as a charged species at physiological pH, its passive diffusion across cell membranes is likely to be limited.

Predicted Cell Permeability of Isopropyl 1H-indole-3-propionate

The predicted increase in lipophilicity for **Isopropyl 1H-indole-3-propionate** strongly suggests that it will have a higher passive cell permeability compared to IPA. By masking the polar carboxylic acid, the ester can more readily partition into the lipid bilayer of cell membranes and diffuse across.

Data Presentation: Cell Permeability

Compound	Predicted Lipophilicity	Predicted Passive Permeability	Rationale for Prediction
Indole-3-propionic acid (IPA)	Moderate	Low to Moderate	The presence of a charged carboxylate group at physiological pH hinders passive diffusion across the lipid bilayer.
Isopropyl 1H-indole-3-propionate	High	High	Increased lipophilicity due to the neutral ester group allows for more favorable partitioning into and diffusion across the cell membrane.

Experimental Protocols

To empirically determine the lipophilicity and cell permeability of **Isopropyl 1H-indole-3-propionate**, the following standard assays are recommended.

Protocol for LogP Determination (Shake-Flask Method)

This method directly measures the partition coefficient of a compound between n-octanol and water.

Materials:

- **Isopropyl 1H-indole-3-propionate**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Glass vials with screw caps

- Vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or HPLC

Procedure:

- Prepare a stock solution of **Isopropyl 1H-indole-3-propionate** in either water or n-octanol.
- Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
- Add a known amount of the stock solution to the vial.
- Securely cap the vial and vortex for 20-30 minutes to ensure thorough mixing and partitioning.
- Centrifuge the vial to separate the n-octanol and water phases.
- Carefully collect a sample from each phase.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the LogP using the formula: $\text{LogP} = \log_{10} ([\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}})$.

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane^{[4][5]}.

Materials:

- 96-well filter plate (donor plate)
- 96-well acceptor plate

- Phospholipid solution (e.g., 2% lecithin in dodecane)
- Test compound solution
- Phosphate-buffered saline (PBS), pH 7.4
- LC-MS/MS or UV-Vis plate reader

Procedure:

- Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate^[6]^[7].
- Fill the acceptor plate wells with PBS (pH 7.4).
- Add the test compound solution (in PBS) to the wells of the donor plate.
- Place the donor plate on top of the acceptor plate to form a "sandwich".
- Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours)^[4]^[7].
- After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.
- Calculate the permeability coefficient (Pe) using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol for Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes^[8]^[9].

Materials:

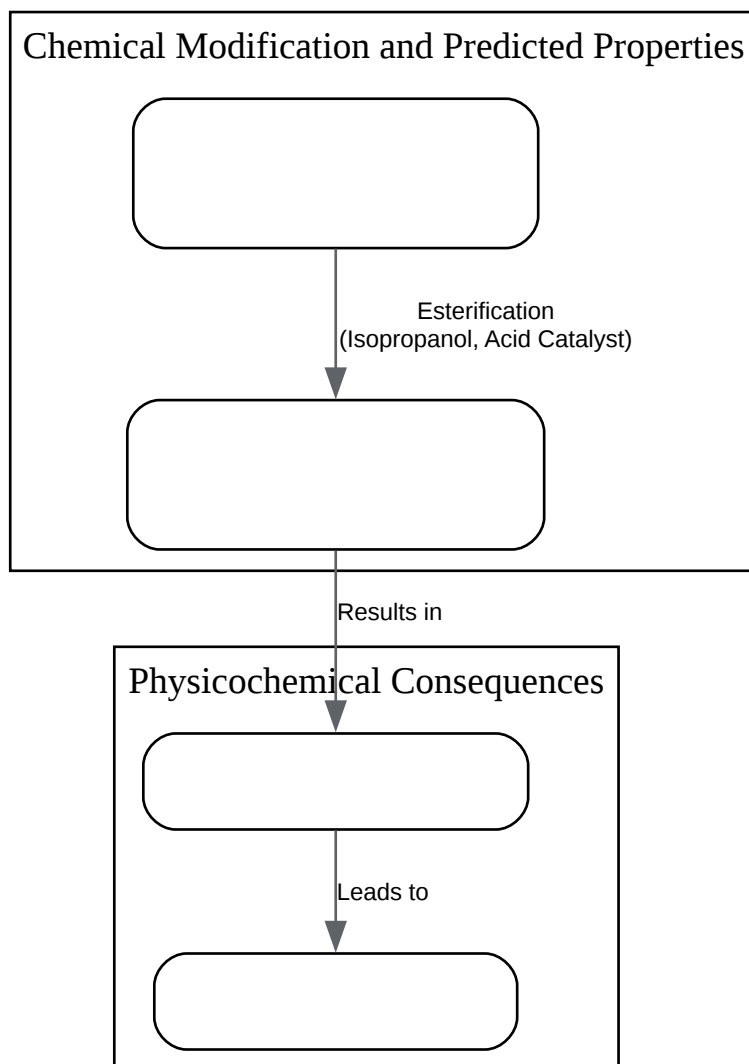
- Caco-2 cells
- Cell culture medium (e.g., DMEM with fetal bovine serum)

- Transwell inserts (permeable supports)
- Hanks' Balanced Salt Solution (HBSS)
- Test compound solution
- Lucifer yellow (for monolayer integrity testing)
- LC-MS/MS

Procedure:

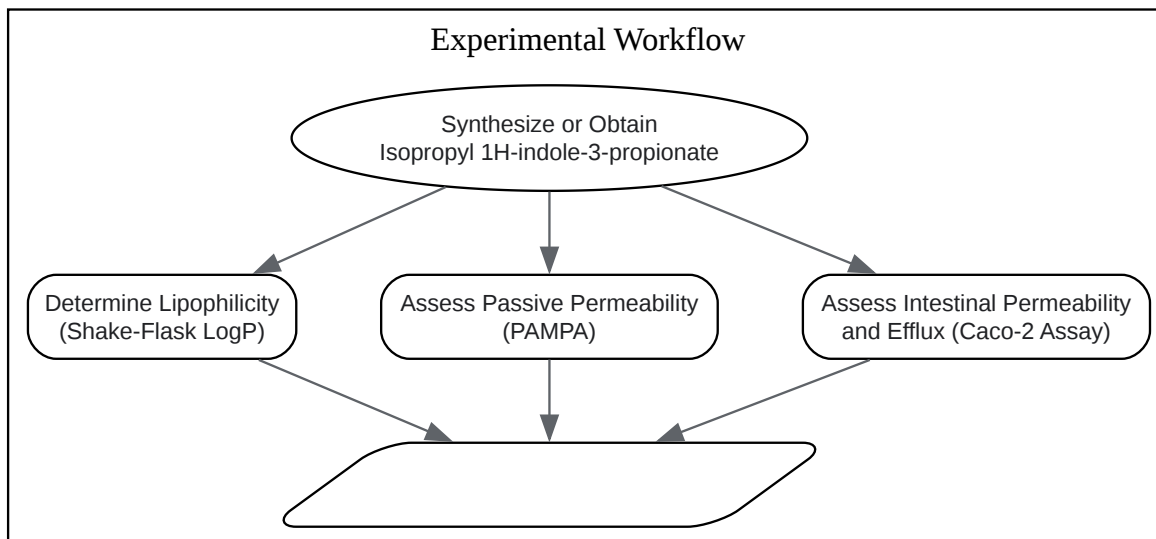
- Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer[9].
- Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow[8][10].
- Wash the cell monolayer with pre-warmed HBSS.
- To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical side and fresh HBSS to the basolateral side[11].
- To measure basolateral-to-apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral side and fresh HBSS to the apical side[8][11].
- Incubate at 37°C with gentle shaking.
- At specified time points, take samples from the receiver compartment (basolateral for A-B, apical for B-A).
- Analyze the concentration of the compound in the samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (P_{app}) for both directions. The efflux ratio (P_{appB-A} / P_{appA-B}) can indicate if the compound is a substrate for active efflux transporters[10].

Mandatory Visualizations



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Caption: Relationship between IPA, its esterification, and the predicted physicochemical properties.



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